molecular formula C10H10O5 B072474 2-(Carboxymethyl)-6-methoxybenzoic acid CAS No. 1137-31-1

2-(Carboxymethyl)-6-methoxybenzoic acid

Cat. No.: B072474
CAS No.: 1137-31-1
M. Wt: 210.18 g/mol
InChI Key: BSUGOGIZIBJDHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Carboxymethyl)-6-methoxybenzoic acid is a benzoic acid derivative featuring a methoxy group at position 6 and a carboxymethyl substituent at position 2. This compound’s structure combines hydrophilic (carboxylic acid) and moderately lipophilic (methoxy) groups, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

1137-31-1

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

2-(carboxymethyl)-6-methoxybenzoic acid

InChI

InChI=1S/C10H10O5/c1-15-7-4-2-3-6(5-8(11)12)9(7)10(13)14/h2-4H,5H2,1H3,(H,11,12)(H,13,14)

InChI Key

BSUGOGIZIBJDHF-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1C(=O)O)CC(=O)O

Canonical SMILES

COC1=CC=CC(=C1C(=O)O)CC(=O)O

Synonyms

2-Carboxy-3-methoxybenzeneacetic acid

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features and properties of 2-(Carboxymethyl)-6-methoxybenzoic acid and its analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Physicochemical Features References
This compound -COOH at C2 (carboxymethyl), -OCH₃ at C6 ~210 (estimated) High polarity due to dual carboxylic groups; moderate solubility in polar solvents. N/A
2-Methoxycarbonyl-6-nitrobenzoic acid (I) -COOCH₃ at C2, -NO₂ at C6 255.17 Non-planar substituents (dihedral angles: 29.99–67.09°); forms 3D hydrogen-bonded networks.
2-(2,4-Dichloro-benzyloxymethyl)-6-methoxybenzoic acid -CH₂O(CH₂C₆H₃Cl₂) at C2, -OCH₃ at C6 304.3 Lipophilic (chlorine substituents); potential for biological activity.
2-Methoxy-4,6-ditrifluoromethylbenzoic acid -CF₃ at C4 and C6, -OCH₃ at C2 318.21 High lipophilicity (CF₃ groups); enhanced metabolic stability.
2-Chloro-6-methoxybenzoic acid -Cl at C2, -OCH₃ at C6 186.59 Electron-withdrawing Cl enhances acidity; used in metallation reactions.
2-Hydroxy-6-methylbenzoic acid -OH at C2, -CH₃ at C6 166.17 Lower acidity than carboxylic analogs; forms intramolecular hydrogen bonds.
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid -S-CH₂-COOH at C2, aryl group at C4 ~280–350 Sulfanyl group improves solubility; antiproliferative activity reported.

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